Biochemical Potency Compared with the Prototypical p300 Inhibitor C646
DCH36_06 inhibits p300 with an IC₅₀ of 0.6 μM in a radioisotope incorporation assay, whereas the benchmark p300 inhibitor C646 exhibits an IC₅₀ of 1.6 μM for p300 in a similar biochemical format [1][2]. This represents an approximately 2.7‑fold improvement in potency. Additionally, DCH36_06 retains activity on CBP (IC₅₀ = 3.2 μM), demonstrating dual paralog coverage [1].
| Evidence Dimension | In vitro p300 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.6 μM |
| Comparator Or Baseline | C646: 1.6 μM |
| Quantified Difference | 2.7‑fold lower IC₅₀ (more potent) |
| Conditions | p300 HAT radioisotope incorporation assay; DCH36_06 data from Lu et al. 2018; C646 data from Bowers et al. 2010 |
Why This Matters
For researchers requiring a more potent chemical probe than the historical standard C646, DCH36_06 offers a measurable potency advantage while maintaining on-target activity against both p300 and CBP.
- [1] Lu W, Xiong H, Chen Y, et al. Discovery and biological evaluation of thiobarbituric derivatives as potent p300/CBP inhibitors. Bioorg Med Chem. 2018;26(20):5397-5407. doi:10.1016/j.bmc.2018.07.048 View Source
- [2] Bowers EM, Yan G, Mukherjee C, et al. Virtual ligand screening of the p300/CBP histone acetyltransferase: identification of a selective small molecule inhibitor. Chem Biol. 2010;17(5):471-482. doi:10.1016/j.chembiol.2010.03.006 View Source
